molecular formula C19H22BrClN2O3S B7691205 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide

Cat. No.: B7691205
M. Wt: 473.8 g/mol
InChI Key: DYERJHLIAQGTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide, also known as BBD, is a compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

Mechanism of Action

The exact mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neuronal cells, this compound has been shown to protect against oxidative stress and reduce inflammation. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide is its potential as a treatment for a variety of diseases, including cancer and neurological disorders. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of interest is the study of this compound in combination with other drugs or treatments to enhance its therapeutic potential. Finally, the development of new methods for the delivery of this compound to specific tissues or organs may also be an area of future research.

Synthesis Methods

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with 4-bromobenzyl chloride to form the intermediate compound N-(4-bromobenzyl)-4-chlorobenzenesulfonamide. Finally, this intermediate is reacted with diethylacetamide to form this compound.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrClN2O3S/c1-3-22(4-2)19(24)14-23(13-15-5-7-16(20)8-6-15)27(25,26)18-11-9-17(21)10-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERJHLIAQGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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